Glutathione maleimide

Descripción general

Descripción

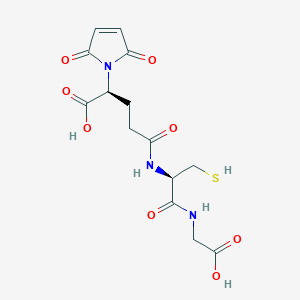

Glutathione maleimide is a compound formed by the reaction of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, with maleimide, an organic compound containing a reactive double bond. This compound is significant in various biochemical and industrial applications due to its unique properties, particularly its ability to form stable thioether bonds with thiol groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glutathione maleimide typically involves the reaction of glutathione with maleimide under mild conditions. The reaction is usually carried out in an aqueous buffer at a neutral pH to ensure the stability of both reactants. The maleimide group reacts with the thiol group of the cysteine residue in glutathione, forming a stable thioether bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The process involves dissolving glutathione in a suitable buffer, followed by the addition of maleimide. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified using techniques such as chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions: Glutathione maleimide undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide group can react with other thiol-containing compounds, forming additional thioether bonds.

Oxidation and Reduction: The glutathione moiety can participate in redox reactions, acting as an antioxidant.

Substitution Reactions: The maleimide group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Thiol-containing compounds: These are commonly used to form thioether bonds with the maleimide group.

Oxidizing and reducing agents: These are used to study the redox properties of the glutathione moiety.

Nucleophiles: These are used in substitution reactions with the maleimide group.

Major Products Formed:

Thioether derivatives: Formed by the reaction of the maleimide group with thiols.

Oxidized and reduced forms of glutathione: Resulting from redox reactions.

Aplicaciones Científicas De Investigación

Glutathione maleimide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the modification of proteins and peptides, particularly in the formation of stable thioether bonds.

Biology: Employed in the study of redox biology and the role of glutathione in cellular processes.

Industry: Utilized in the development of hydrogels and other materials with glutathione-sensitive properties.

Mecanismo De Acción

The mechanism of action of glutathione maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in proteins or other molecules. This reaction is highly specific and occurs under mild conditions, making it useful for various biochemical applications. The glutathione moiety can also participate in redox reactions, acting as an antioxidant and protecting cells from oxidative stress .

Comparación Con Compuestos Similares

N-ethyl maleimide: Another maleimide derivative used for thiol modification.

N-(1-phenylethyl) maleimide: Similar to N-ethyl maleimide but with different reactivity and stability properties.

5-hydroxy-pyrrolone derivatives: These compounds are used as alternatives to maleimides for protein bioconjugation.

Uniqueness of Glutathione Maleimide: this compound is unique due to its combination of a glutathione moiety and a maleimide group. This allows it to participate in both redox reactions and thiol-specific modifications, making it a versatile tool in biochemical research and industrial applications.

Actividad Biológica

Glutathione maleimide is a compound that has garnered attention for its potential applications in cancer therapy and drug delivery systems due to its ability to interact with glutathione (GSH), a critical antioxidant in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery, and relevant research findings.

Overview of Glutathione and Its Role

Glutathione is a tripeptide composed of cysteine, glutamate, and glycine, playing a vital role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). Elevated levels of GSH in cancer cells are often linked to resistance against chemotherapy, as they can mitigate oxidative damage caused by anticancer agents. Therefore, targeting GSH to deplete its levels has emerged as a promising strategy for enhancing the efficacy of cancer treatments .

This compound acts primarily through the following mechanisms:

- Michael Addition Reaction : The maleimide group can undergo an irreversible Michael addition reaction with the thiol group of GSH. This reaction effectively reduces the intracellular concentration of GSH, thereby increasing oxidative stress within the cell, which can lead to apoptosis (programmed cell death) in cancer cells .

- Quenching Capability : Research indicates that maleimide derivatives can quench multiple GSH molecules simultaneously. For instance, 2,3-diiodomaleimide-functionalized polymers have been shown to effectively reduce GSH levels even at low concentrations (0.01 mg/mL), enhancing their potential for therapeutic applications .

Applications in Drug Delivery

The ability of this compound to target and deplete GSH has significant implications for drug delivery systems:

- Polymeric Micelles : Maleimide-functionalized polycaprolactone (PCL) micelles have been developed for targeted drug delivery. These micelles can encapsulate anticancer drugs like doxorubicin (DOX), releasing them in response to the elevated GSH levels typically found in tumors. The micelles demonstrated a high loading capacity (3.5%) and pH-dependent release profiles, making them suitable candidates for chemotherapy enhancement .

- Controlled Release Systems : Hydrogels incorporating maleimide-thiol linkages have been designed to be sensitive to GSH levels. These systems allow for controlled release of therapeutic agents in environments with high GSH concentrations, such as tumor tissues, thereby improving treatment specificity and reducing side effects .

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8S/c18-9(16-7(6-26)13(23)15-5-12(21)22)2-1-8(14(24)25)17-10(19)3-4-11(17)20/h3-4,7-8,26H,1-2,5-6H2,(H,15,23)(H,16,18)(H,21,22)(H,24,25)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLINWINCQATEGU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929848 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137593-43-2 | |

| Record name | Glutathione maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.